- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Cas no 960225-75-6 (5-Methyl-4-nitro-3-isoxazolecarboxylic acid)

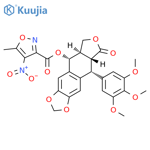

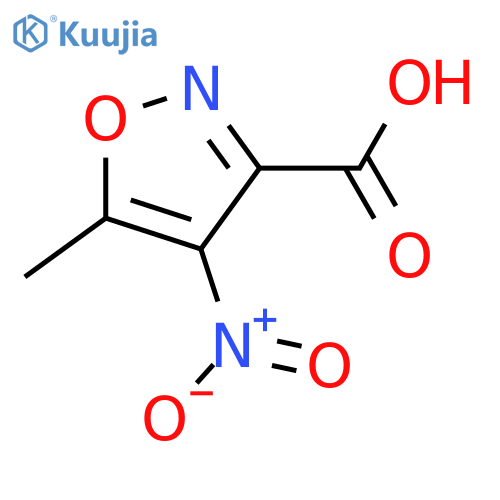

960225-75-6 structure

Nombre del producto:5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Número CAS:960225-75-6

MF:C5H4N2O5

Megavatios:172.09566116333

MDL:MFCD11520861

CID:1027549

PubChem ID:50998636

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 5-Methyl-4-nitro-3-isoxazolecarboxylic acid

- 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid

- 5-methyl-4-nitroisoxazole-3-carboxylic acid

- W9799

- C5H4N2O5

- FCH832225

- AX8182957

- ST24029525

- 5-Meth

- 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (ACI)

- 5-METHYL-4-NITRO-3-ISOXAZOLECARBOXYLIC ACID (10% IN THF)

- SY104435

- DTXSID00679331

- 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, 95%, 10% in THF under Argon

- MFCD11520861

- DB-080396

- 5-Methyl-4-nitro-3-isoxazolecarboxylic acid 10% in THF

- SCHEMBL19893161

- AKOS006230697

- 5-Methyl-4-nitro-3-isoxazolecarboxylicacid

- 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, 10% in THF under Argon

- 960225-75-6

- DS-0511

- CS-W005689

- EN300-1601853

- 5-methyl-4-nitro-isoxazole-3-carboxylic acid

-

- MDL: MFCD11520861

- Renchi: 1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9)

- Clave inchi: GIRMISJOXYRPLD-UHFFFAOYSA-N

- Sonrisas: O=C(C1C([N+](=O)[O-])=C(C)ON=1)O

Atributos calculados

- Calidad precisa: 172.01200

- Masa isotópica única: 172.012

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 212

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.5

- Superficie del Polo topológico: 109

Propiedades experimentales

- Denso: 1.622

- Punto de ebullición: 394.893°C at 760 mmHg

- Punto de inflamación: 192.625°C

- índice de refracción: 1.573

- PSA: 109.15000

- Logp: 1.11260

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Store in freezer, under -20°C

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-4-nitro-3-isoxazolecarboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A101046-1g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 1g |

$30.0 | 2025-02-25 | |

| Ambeed | A101046-25g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 25g |

$629.0 | 2025-02-25 | |

| Cooke Chemical | BD8616131-10g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 10g |

RMB 2716.80 | 2025-02-21 | |

| eNovation Chemicals LLC | D961331-10g |

5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid |

960225-75-6 | 95+% | 10g |

$235 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063325-5g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 98% | 5g |

¥1080.00 | 2024-04-23 | |

| Ambeed | A101046-100mg |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 100mg |

$9.0 | 2025-02-25 | |

| Ambeed | A101046-250mg |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 250mg |

$11.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD182957-10g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 95% | 10g |

¥1543.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42850-250mg |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 250mg |

¥356.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42850-1g |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid |

960225-75-6 | 1g |

¥736.0 | 2021-09-04 |

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium nitrate , Sulfuric acid ; rt; 16 h, 50 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Potassium nitrate ; rt → 50 °C; 4 h, 50 °C; 50 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Development of small-molecule probes that selectively kill cells induced to express mutant RAS, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1822-1826

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Potassium nitrate ; rt → 50 °C; overnight, 50 °C

Referencia

- Preparation of endoperoxide compound containing GPX4 protein covalent group, China, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of N-substituted 2-chloroacetamides as small molecule modulators of ferroptosis, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium nitrate , Sulfuric acid ; 50 °C

Referencia

- New podophyllotoxin and epipodophyllotoxin derivatives with substituted isoxazole fragments, Russian Chemical Bulletin, 2023, 72(4), 1029-1035

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Potassium nitrate ; rt; 4 h, 50 °C

Referencia

- Preparation of 5-methyl-4-nitro-isoxazole-3-carbonyl piperazine compounds as GPX4 protein degradation agents, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium nitrate , Sulfuric acid ; 8 h, 50 °C

Referencia

- Kinetics of hydrolysis of five-membered C-nitroheterocycles: pyrazole, imidazole, 1,2,4-triazole, and isoxazole derivatives, Russian Chemical Bulletin, 2005, 54(12), 2813-2819

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Raw materials

- 5-methyl-1,2-oxazole-3-carboxylic acid

- 3-Isoxazolecarboxylic acid, 5-methyl-4-nitro-, (5R,5aR,8aR,9R)-5,5a,6,8,8a,9-hexahydro-8-oxo-9-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl ester

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Preparation Products

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Literatura relevante

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Orgánico; grupo piridilo; grupos; y; sus; derivados; como; catalizadores; para; la síntesis; de; moléculas orgánicas; en; medios acuosos. Compuestos orgánicos tipo alilo 1,3-dipolares compuestos C-nitro

- Disolventes y químicos orgánicos Compuestos Orgánicos Orgánico; grupo piridilo; grupos; y; sus; derivados; como; catalizadores; para; la síntesis; de; moléculas orgánicas; en; medios acuosos. Compuestos orgánicos tipo alilo 1,3-dipolares Compuestos nitroorgánicos compuestos C-nitro

960225-75-6 (5-Methyl-4-nitro-3-isoxazolecarboxylic acid) Productos relacionados

- 1806990-04-4(2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-acetic acid)

- 2137545-75-4(2,3-Dichloro-5-(fluorosulfonyl)benzoic acid)

- 1261739-91-6(2-(Difluoromethyl)-5-(trifluoromethoxy)phenol)

- 638-07-3(ethyl 4-chloro-3-oxobutanoate)

- 1804476-41-2(5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid)

- 2172498-25-6(3-(3,5-dimethylpiperidin-2-yl)benzoic acid)

- 899748-41-5(N'-cycloheptyl-N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenylethanediamide)

- 643087-30-3(7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1909335-96-1(2-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride)

- 1272671-11-0(1,2:5,6-di-O-isopropylidene-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-D-mannitol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:960225-75-6)5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Pureza:99%/99%

Cantidad:10g/25g

Precio ($):227.0/566.0